molecular formula C7H4N4S B579618 7H-Imidazo[4,5-e][1,2,3]benzothiadiazole CAS No. 19566-02-0

7H-Imidazo[4,5-e][1,2,3]benzothiadiazole

Cat. No.: B579618
CAS No.: 19566-02-0
M. Wt: 176.197
InChI Key: YMOBXKDUPMAZIA-UHFFFAOYSA-N
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Description

7H-Imidazo[4,5-e][1,2,3]benzothiadiazole is a heterocyclic compound featuring fused imidazole and benzothiadiazole rings. Its molecular formula is C₇H₄N₄S, with a molecular weight of 184.21 g/mol (based on analogous structures in –7).

Properties

CAS No.

19566-02-0

Molecular Formula

C7H4N4S

Molecular Weight

176.197

IUPAC Name

7H-imidazo[4,5-e][1,2,3]benzothiadiazole

InChI

InChI=1S/C7H4N4S/c1-2-5-7(10-11-12-5)6-4(1)8-3-9-6/h1-2H,3H2

InChI Key

YMOBXKDUPMAZIA-UHFFFAOYSA-N

SMILES

C1N=C2C=CC3=C(C2=N1)N=NS3

Synonyms

7H-Imidazo[4,5-e][1,2,3]benzothiadiazole(8CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their properties:

Compound Name Molecular Formula CAS Number Key Features Reference
7H-Imidazo[4,5-e][1,2,3]benzothiadiazole C₇H₄N₄S 187336-66-9 Fused imidazo-benzothiadiazole core; sulfur atom in thiadiazole ring
2H-Imidazo[4,5-e][1,2,3]benzoxadiazole C₇H₄N₄O 372964-16-4 Oxadiazole replaces thiadiazole; oxygen atom alters electronic properties
3H,7H-Imidazo[4,5-d][1,2,3]triazin-4-one C₄H₃N₅O 4656-86-4 Triazinone ring instead of thiadiazole; keto group enhances polarity
1,2,3-Benzothiadiazole (parent compound) C₆H₄N₂S 273-77-8 Simpler benzothiadiazole; lacks imidazole fusion

Electronic and Solubility Differences

  • Thiadiazole vs. Oxadiazole: The sulfur atom in this compound contributes to greater electron delocalization compared to the oxygen-containing benzoxadiazole analogue (CAS 372964-16-4).
  • Triazinone Derivative: The triazinone ring in CAS 4656-86-4 introduces a polar keto group, increasing water solubility compared to the sulfur/oxygen analogues .

Antifungal and Antibacterial Potential

For example, pyrazole-containing imidazolones from showed IC₅₀ values of 8–32 µg/mL against Candida albicans and Staphylococcus aureus .

Synergistic Activity with Pesticides

1,2,3-Benzothiadiazoles (parent structures) are known to act as synergists for carbamate insecticides like Carbaryl. Regression analyses indicate that electron-withdrawing substituents on the benzothiadiazole ring enhance synergistic activity by inhibiting mixed-function oxidases in insects . This suggests that the fused imidazole ring in this compound could modify its enzyme-inhibitory profile.

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